molecular formula C20H21ClN2O3 B11512560 N-(2-chlorophenyl)-2-(1-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-1-isoquinolinyl)-2-oxoacetamide

N-(2-chlorophenyl)-2-(1-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-1-isoquinolinyl)-2-oxoacetamide

Cat. No.: B11512560
M. Wt: 372.8 g/mol
InChI Key: FGYOFZQYHSQVKD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(1-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-1-isoquinolinyl)-2-oxoacetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a tetrahydroisoquinoline moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(1-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-1-isoquinolinyl)-2-oxoacetamide typically involves multiple steps:

  • Formation of the Isoquinoline Core: : The synthesis begins with the preparation of the 1-methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with a phenethylamine derivative under acidic conditions.

  • Introduction of the Chlorophenyl Group: : The next step involves the introduction of the 2-chlorophenyl group. This can be done via a nucleophilic aromatic substitution reaction, where the isoquinoline core reacts with a chlorobenzene derivative in the presence of a base.

  • Formation of the Oxoacetamide Moiety: : The final step is the formation of the oxoacetamide group. This can be achieved by reacting the intermediate with an acyl chloride or anhydride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

  • Reduction: : Reduction reactions can target the carbonyl group in the oxoacetamide moiety, potentially converting it to an alcohol.

  • Substitution: : The chlorophenyl group can participate in various substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-2-(1-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-1-isoquinolinyl)-2-oxoacetamide has several applications in scientific research:

  • Medicinal Chemistry: : It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

  • Biological Research: : The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.

  • Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(1-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-1-isoquinolinyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(1-methoxy-1,2,3,4-tetrahydroisoquinolinyl)-2-oxoacetamide: Lacks the dimethyl groups, which may affect its biological activity.

    N-(2-chlorophenyl)-2-(1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydro-1-isoquinolinyl)-2-oxoacetamide: Has a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the methoxy group and the dimethyl substitutions in N-(2-chlorophenyl)-2-(1-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-1-isoquinolinyl)-2-oxoacetamide makes it unique compared to its analogs. These structural features can significantly influence its pharmacokinetic properties, such as solubility, stability, and bioavailability, as well as its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(1-methoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-yl)-2-oxoacetamide

InChI

InChI=1S/C20H21ClN2O3/c1-19(2)12-13-8-4-5-9-14(13)20(23-19,26-3)17(24)18(25)22-16-11-7-6-10-15(16)21/h4-11,23H,12H2,1-3H3,(H,22,25)

InChI Key

FGYOFZQYHSQVKD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(N1)(C(=O)C(=O)NC3=CC=CC=C3Cl)OC)C

Origin of Product

United States

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